molecular formula C22H19F4N3OS B2599050 Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1116082-25-7

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate

Cat. No. B2599050
CAS RN: 1116082-25-7
M. Wt: 449.47
InChI Key: RFRBMRNGEOQTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C22H19F4N3OS and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores and Biochemical Applications

Quinoline derivatives, including Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate, are recognized for their efficiency as fluorophores. These compounds are utilized extensively in biochemistry and medicine to study various biological systems. The pursuit of new, more sensitive, and selective compounds for DNA fluorophores is an ongoing area of research, highlighting the importance of quinoline derivatives in developing potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitumor Agents

Research into the antimicrobial and antitumor applications of quinoline derivatives has led to the discovery of compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes the design of m-aminophenyl groups as novel N-1 substituents, enhancing antibacterial potency (Kuramoto et al., 2003). Additionally, certain quinoline derivatives exhibit significant cytotoxicity against cancer cells, with variations in molecular structure influencing their anticancer efficacy (Zhao et al., 2005).

Fluorescent Labeling Reagents

Novel fluorophores based on quinoline structures demonstrate strong fluorescence across a wide pH range, making them ideal for biomedical analysis. These compounds have been applied as fluorescent labeling reagents for the determination of carboxylic acids, offering high stability and sensitivity in various analytical procedures (Hirano et al., 2004).

Tubulin Polymerization Inhibitors

Research into the development of new anticancer agents has identified quinoline derivatives as potent tubulin polymerization inhibitors. These compounds have shown promising antiproliferative activity toward human cancer cells, suggesting their potential in cancer treatment strategies (Minegishi et al., 2015).

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F4N3OS/c23-17-6-4-14(5-7-17)11-29-9-8-19-18(12-29)20(30)28-21(27-19)31-13-15-2-1-3-16(10-15)22(24,25)26/h1-7,10H,8-9,11-13H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRBMRNGEOQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.